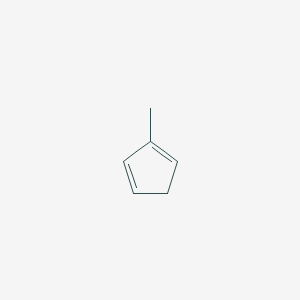

2-Methyl-1,3-cyclopentadiene

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

3727-31-9 |

|---|---|

Molekularformel |

C6H8 |

Molekulargewicht |

80.13 g/mol |

IUPAC-Name |

2-methylcyclopenta-1,3-diene |

InChI |

InChI=1S/C6H8/c1-6-4-2-3-5-6/h2,4-5H,3H2,1H3 |

InChI-Schlüssel |

AHQZRFBZJSCKAV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CCC=C1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Methyl-1,3-cyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methyl-1,3-cyclopentadiene, a valuable diene in organic synthesis. Due to rapid isomerization, this compound is typically generated and used in situ as a mixture with its 1-methyl isomer from the thermal cracking of methylcyclopentadiene (B1197316) dimer. This document details its synthesis, physical and chemical properties, and its reactivity, with a focus on its participation in the Diels-Alder reaction.

Physicochemical Properties

A summary of the key physical and chemical properties of the isomeric mixture of methylcyclopentadienes, with a focus on the 2-methyl isomer, is presented below.

| Property | Value | Reference |

| Molecular Formula | C₆H₈ | [1][2][3][4] |

| Molecular Weight | 80.1277 g/mol | [1][2][3] |

| CAS Number | 3727-31-9 | [1][2] |

| Boiling Point (of isomeric mixture) | ~70-77 °C | [5] |

| Relative Density (of isomeric mixture) | 0.81 g/cm³ | [5] |

| Ionization Energy | 8.46 ± 0.05 eV | [3] |

Synthesis of this compound

The primary and most common method for preparing this compound is through the thermal cracking of its dimer, methylcyclopentadiene dimer. This process, a retro-Diels-Alder reaction, yields a mixture of 1-methyl- and this compound, which are in equilibrium.[6][7]

Experimental Protocol: Thermal Cracking of Methylcyclopentadiene Dimer

This protocol describes the laboratory-scale preparation of a mixture of methylcyclopentadiene isomers.

Materials:

-

Methylcyclopentadiene dimer

-

Paraffin oil

-

Fractional distillation apparatus

-

Heating mantle

-

Receiving flask cooled in an ice bath

Procedure:

-

Set up a fractional distillation apparatus. The distillation flask should contain methylcyclopentadiene dimer and a stir bar or boiling chips.

-

Heat the distillation flask using a heating mantle to a temperature sufficient to induce cracking of the dimer (typically around 170 °C or higher).[8]

-

The lower-boiling methylcyclopentadiene monomers will distill over. Collect the distillate in a receiving flask cooled in an ice bath to prevent re-dimerization.[9]

-

The freshly distilled methylcyclopentadiene, a mixture of 1- and 2-isomers, is highly reactive and should be used immediately for subsequent reactions.[6]

Caution: This procedure should be carried out in a well-ventilated fume hood as cyclopentadiene (B3395910) and its derivatives are flammable and have a strong odor.

Isomerization

At room temperature and upon heating, 1-methyl-1,3-cyclopentadiene and this compound readily interconvert via a[6][10]-hydride shift.[11] This isomerization leads to an equilibrium mixture of the two isomers, with the 5-methyl isomer being a minor component.

Chemical Properties and Reactivity

Dimerization

Similar to cyclopentadiene, methylcyclopentadiene readily undergoes a Diels-Alder dimerization at room temperature to form dicyclopentadiene (B1670491) derivatives.[8][11] The rate of dimerization is comparable to that of cyclopentadiene.[8] The dimerization is a reversible process, which allows for the regeneration of the monomer upon heating.[8]

Diels-Alder Reaction

This compound is a reactive diene that readily participates in [4+2] cycloaddition reactions with various dienophiles. The reaction with maleic anhydride (B1165640) is a classic example that demonstrates the principles of stereoselectivity in the Diels-Alder reaction.[6]

This protocol details the reaction of a freshly prepared mixture of methylcyclopentadiene isomers with maleic anhydride.

Materials:

-

Freshly cracked methylcyclopentadiene (mixture of 1- and 2-isomers)

-

Maleic anhydride

-

Centrifuge tube

-

Ice bath

-

Vortex mixer

Procedure:

-

Place finely ground maleic anhydride (1.0 g, 10.2 mmol) in a centrifuge tube and cool it in an ice bath.[10]

-

Slowly add freshly cracked methylcyclopentadiene (approximately 2 mL) to the cooled maleic anhydride.[6] The reaction is exothermic and should be controlled by the ice bath.[6]

-

Periodically vortex the mixture to facilitate the dissolution of the maleic anhydride.[6]

-

Once the maleic anhydride has completely dissolved, allow the reaction to proceed in the ice bath for an additional 30 minutes.[6]

-

To purify the product, add pentane (3 x 5 mL) to the centrifuge tube, vortex for 30 seconds to dissolve any unreacted methylcyclopentadiene, and then carefully remove the pentane layer with a Pasteur pipette.[10]

-

Dry the resulting crystalline product under a stream of nitrogen to remove residual pentane.[10] The product will be a mixture of isomeric adducts.

Spectroscopic Data

Detailed spectroscopic data for pure this compound is limited due to its isomerization. The data presented here is for the equilibrium mixture of methylcyclopentadiene isomers.

| Data Type | Key Features | Reference |

| ¹H NMR | Complex spectrum with signals in the olefinic region (δ ~6.0-6.5 ppm), methylene (B1212753) region (δ ~2.8-3.0 ppm), and methyl region (δ ~2.0-2.1 ppm). The presence of multiple isomers leads to a complex pattern of peaks. | [10] |

| Gas Chromatography | Commercial methylcyclopentadiene shows multiple peaks corresponding to the different isomers and their dimers. | [11] |

Conclusion

This compound, generated in a mixture with its 1-methyl isomer from the thermal cracking of its dimer, is a versatile and reactive diene. Its primary utility lies in its participation in Diels-Alder reactions, providing a pathway to complex cyclic and bicyclic structures. Understanding the equilibrium between its isomers and its propensity for dimerization is crucial for its effective use in organic synthesis. This guide provides a foundational understanding of the synthesis and properties of this important chemical intermediate for professionals in research and drug development.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 5. CN102190552B - Method for separating cyclopentadiene and methylcyclopentadiene - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Methylcyclopentadiene - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. The Diels-Alder Reaction [cs.gordon.edu]

- 10. summit.sfu.ca [summit.sfu.ca]

- 11. Regioselective Dimerization of Methylcyclopentadiene inside Cucurbit[7]uril - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure and CAS number of 2-Methyl-1,3-cyclopentadiene

An In-depth Technical Guide to 2-Methyl-1,3-cyclopentadiene for Researchers and Scientists

This technical guide provides a comprehensive overview of this compound, including its chemical structure, CAS number, physicochemical properties, and reactivity. This document is intended for researchers, scientists, and professionals in drug development who are interested in the applications of this compound in organic synthesis.

Chemical Structure and Identification

This compound is a cyclic diene and a derivative of cyclopentadiene (B3395910). Its chemical structure is characterized by a five-membered ring containing two double bonds and a methyl substituent at the second position.

Chemical Structure:

CAS Number: 3727-31-9[1][2][3][4][5]

Molecular Formula: C₆H₈[1][2][5]

Molecular Weight: 80.13 g/mol [5]

IUPAC Name: 2-methylcyclopenta-1,3-diene[5]

Synonyms: 1,3-Cyclopentadiene, 2-methyl-; 2-Methylcyclopentadiene[1][2][5]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Density | 0.858 g/cm³ | [2][4] |

| Boiling Point | 83.7 °C at 760 mmHg | [2][4] |

| Refractive Index | 1.489 | [2][4] |

| Vapor Pressure | 83.1 mmHg at 25°C | [2][4] |

| Ionization Energy | 8.46 ± 0.05 eV | [6] |

Reactivity and Applications in Synthesis

This compound, like its parent compound cyclopentadiene, is highly reactive and serves as a versatile building block in organic synthesis. Its reactivity is dominated by its participation in cycloaddition reactions, particularly the Diels-Alder reaction.

Diels-Alder Reactivity

Cyclopentadiene and its derivatives are among the most reactive dienes in normal electron-demand Diels-Alder reactions.[7][8] This high reactivity makes them ideal for constructing complex cyclic systems, which are common scaffolds in pharmaceuticals and natural products.[9] The methyl group in this compound can influence the regioselectivity and stereoselectivity of the Diels-Alder reaction.

The general workflow for a Diels-Alder reaction involving a substituted cyclopentadiene is illustrated below.

Caption: General workflow of a Diels-Alder reaction.

Dimerization

A crucial aspect of the chemistry of cyclopentadienes is their tendency to undergo a Diels-Alder reaction with themselves to form a dimer, dicyclopentadiene (B1670491).[7] This dimerization is a reversible process. To use this compound as a monomer in a reaction, it is often necessary to first "crack" the dimer by heating it to regenerate the monomer.

Caption: Dimerization equilibrium of cyclopentadienes.

Experimental Protocols

Preparation of Monomeric Cyclopentadiene from Dicyclopentadiene

This procedure describes the thermal cracking of dicyclopentadiene to yield monomeric cyclopentadiene. A similar principle would apply to the dimer of this compound.

Materials:

-

Technical grade dicyclopentadiene

-

Heating mantle or oil bath

-

Fractional distillation apparatus

-

Receiver flask cooled in a dry ice/acetone bath

Procedure:

-

Set up a fractional distillation apparatus. The distillation flask contains the dicyclopentadiene.

-

Heat the dicyclopentadiene to its boiling point (approximately 170 °C). At this temperature, a retro-Diels-Alder reaction occurs, "cracking" the dimer back into two molecules of the cyclopentadiene monomer.

-

The lower-boiling cyclopentadiene monomer (boiling point ~41 °C) will distill over.

-

Collect the freshly distilled cyclopentadiene monomer in a receiver flask cooled to -78 °C (dry ice/acetone bath) to prevent it from re-dimerizing.[10]

-

The freshly prepared monomer should be used immediately for subsequent reactions.[10]

Note: Cyclopentadiene and its derivatives should be handled in a well-ventilated fume hood due to their potential volatility and reactivity.

Relevance in Drug Development

The norbornene scaffold, which is readily produced from the Diels-Alder reaction of cyclopentadienes, is a privileged structure in medicinal chemistry.[9] These rigid, bicyclic systems are valuable for constraining the conformation of molecules, which can lead to increased potency and selectivity for biological targets. The ability to functionalize the norbornene ring at various positions makes this compound a useful starting material for creating diverse libraries of compounds for drug discovery. The reactivity of the double bond in the resulting norbornene derivatives also allows for further chemical modifications.

References

- 1. This compound [webbook.nist.gov]

- 2. 2-methylcyclopenta-1,3-diene | 3727-31-9 [chemnet.com]

- 3. guidechem.com [guidechem.com]

- 4. 2-methylcyclopenta-1,3-diene| CAS:#3727-31-9 -Letopharm Limited [letopharm.com]

- 5. 2-Methylcyclopentadiene | C6H8 | CID 138026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Click Chemistry with Cyclopentadiene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Spectroscopic Data of 2-Methyl-1,3-cyclopentadiene

This technical guide provides a detailed overview of the spectroscopic data for 2-Methyl-1,3-cyclopentadiene, targeting researchers, scientists, and professionals in drug development. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these techniques.

Molecular Structure:

-

Compound Name: this compound

-

Molecular Formula: C₆H₈

-

Molecular Weight: 80.13 g/mol [1]

-

CAS Number: 3727-31-9[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below is a summary of the available ¹H and ¹³C NMR data for this compound. It is important to note that the experimental data presented here is derived from a study of an isomeric mixture of 1- and 2-methylcyclopentadiene, which may affect the precise chemical shift values.

¹H NMR Data

The proton NMR spectrum of this compound is expected to show signals for the methyl, methylene (B1212753), and vinyl protons. The data from an isomeric mixture suggests the following approximate chemical shifts and multiplicities[3]:

| Protons | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |

| CH₃ | ~2.04 | Quartet | ~2 | 3H |

| CH₂ | ~2.97 | Multiplet | - | 2H |

| =CH | 6.00 - 6.45 | Multiplet | - | 3H |

Note: The data is based on an isomeric mixture, and the signals for the pure compound may vary slightly. The vinyl region is complex due to multiple couplings.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Based on data from an isomeric mixture, the approximate chemical shifts for the methyl and methylene carbons are as follows. The vinyl and quaternary carbon signals are predicted based on typical values for similar structures.

| Carbon | Chemical Shift (δ) (ppm) |

| CH₃ | 15.17 - 16.01 |

| CH₂ | 41.44 - 44.89 |

| =CH | 125 - 140 (predicted) |

| =C-CH₃ | 145 - 155 (predicted) |

Note: The ranges for CH₃ and CH₂ are from an isomeric mixture. The vinyl and quaternary carbon shifts are estimations.

Infrared (IR) Spectroscopy

| Functional Group | Vibration Mode | Expected Absorption (cm⁻¹) |

| =C-H (vinyl) | Stretch | 3100 - 3000 |

| C-H (alkyl) | Stretch | 3000 - 2850 |

| C=C (conjugated diene) | Stretch | ~1650 and ~1600 |

| CH₂ | Bend (scissoring) | ~1465 |

| CH₃ | Bend (asymmetric) | ~1450 |

| CH₃ | Bend (symmetric) | ~1375 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The NIST WebBook lists the molecular weight of this compound as 80.1277 g/mol [2]. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 80.

Predicted Fragmentation:

Common fragmentation pathways for cyclic dienes involve the loss of small molecules or radicals. The most prominent fragment is often the tropylium (B1234903) ion (C₇H₇⁺) if a rearrangement is possible, but for this compound, the loss of a methyl radical is more likely.

| m/z | Proposed Fragment |

| 80 | [C₆H₈]⁺ (Molecular Ion) |

| 79 | [C₆H₇]⁺ (Loss of H) |

| 65 | [C₅H₅]⁺ (Loss of CH₃) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to TMS.

IR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer. Record the spectrum over the standard range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be taken first and subtracted from the sample spectrum.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, typically via a gas chromatography (GC-MS) system or by direct injection.

-

Ionization: Ionize the sample molecules using a suitable method, such as Electron Ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

An In-depth Technical Guide on the Reactivity and Stability of 2-Methyl-1,3-cyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1,3-cyclopentadiene is a substituted cyclic diene that plays a significant role in organic synthesis, particularly in the formation of complex polycyclic structures through cycloaddition reactions. Its reactivity is largely dictated by the conjugated diene system, while its stability is influenced by both electronic and steric factors. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, including its synthesis, key reactions such as Diels-Alder cycloadditions and dimerization, and its thermodynamic and kinetic properties. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and development.

Physicochemical and Spectroscopic Data

This compound is a flammable liquid that exists as a mixture of isomers which readily interconvert. Due to its high reactivity, it is often prepared fresh for synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₈ | [1] |

| Molecular Weight | 80.1277 g/mol | [1] |

| CAS Number | 3727-31-9 | [1] |

| Calculated Enthalpy of Formation (gas) | 17.74 kJ/mol | [2] |

| Ionization Energy | 8.46 ± 0.05 eV | [2] |

Spectroscopic Characterization:

The structural elucidation of this compound and its reaction products relies heavily on spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum of 2-methylcyclopentadiene is complex due to the presence of isomers and spin-spin coupling. A representative ¹H NMR spectrum is available, which can aid in the identification of the compound.[3]

-

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the number of non-equivalent carbon atoms and their chemical environment.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic C-H and C=C stretching and bending vibrations of the diene system.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound and provides fragmentation patterns that can aid in structural identification.

Synthesis and Purification

The synthesis of this compound typically results in a mixture of its 1-methyl and 2-methyl isomers, along with the less stable 5-methyl isomer which rapidly rearranges. Purification of the desired 2-methyl isomer can be challenging due to this rapid isomerization and the tendency to dimerize.

Experimental Protocol: Synthesis of Methylcyclopentadiene (B1197316) Isomer Mixture

This protocol is adapted from the synthesis of methylcyclopentadiene via the alkylation of cyclopentadienyl (B1206354) sodium.[4]

Materials:

-

Sodium metal

-

Diglyme (bis(2-methoxyethyl) ether), freshly distilled

-

Methyl chloride (or another methylating agent like methyl iodide)

-

Anhydrous diethyl ether

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Heat dicyclopentadiene to its cracking temperature (around 170 °C). The lower-boiling cyclopentadiene (B3395910) monomer (b.p. 41 °C) is distilled and collected in a receiver cooled in an ice bath. This should be done immediately before use.

-

Formation of Cyclopentadienyl Sodium: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add freshly distilled diglyme. Under a nitrogen atmosphere, add sodium metal to the solvent. Heat the mixture to disperse the sodium.

-

Cool the dispersion and slowly add the freshly prepared cyclopentadiene. The reaction is exothermic and will result in the formation of a purple solution of cyclopentadienyl sodium.

-

Methylation: Cool the reaction mixture to room temperature. Bubble methyl chloride gas through the solution or add methyl iodide dropwise. The reaction progress can be monitored by the disappearance of the colored cyclopentadienyl sodium.

-

Work-up: After the reaction is complete, the mixture is hydrolyzed with water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed by distillation. The resulting mixture of methylcyclopentadiene isomers can be used directly for many applications or can be further purified by fractional distillation, although complete separation of the 2-methyl isomer is difficult due to the close boiling points and isomerization.

References

An In-depth Technical Guide to the Isomers of Methylcyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of methylcyclopentadiene (B1197316), focusing on their chemical properties, synthesis, characterization, and reactivity. This document is intended to be a valuable resource for professionals in research and development who require a detailed understanding of these important organic compounds.

Introduction

Methylcyclopentadiene (C₆H₈) is a collective term for three structural isomers: 1-methyl-1,3-cyclopentadiene, 2-methyl-1,3-cyclopentadiene, and 5-methyl-1,3-cyclopentadiene.[1] These isomers are of significant interest in organic synthesis and organometallic chemistry, primarily serving as precursors to the methylcyclopentadienyl ligand (Cp'), which is analogous to the cyclopentadienyl (B1206354) ligand (Cp) but offers modified properties such as enhanced solubility of its metal complexes in organic solvents.[1] The isomers are typically produced by the thermal cracking of methylcyclopentadiene dimer.[2] At room temperature, they exist in a dynamic equilibrium, readily interconverting through[3][4]-sigmatropic hydrogen shifts.[5] This guide will delve into the specific properties, synthesis, and characterization of each isomer.

Structures of Methylcyclopentadiene Isomers

The three isomers of methylcyclopentadiene are distinguished by the position of the methyl group on the cyclopentadiene (B3395910) ring.

-

1-Methyl-1,3-cyclopentadiene: The methyl group is attached to one of the double-bonded carbon atoms at the "top" of the diene system.

-

This compound: The methyl group is attached to one of the internal double-bonded carbon atoms of the diene system.

-

5-Methyl-1,3-cyclopentadiene: The methyl group is attached to the saturated carbon atom of the ring.

The structures of these isomers are illustrated below.

References

physical properties of 2-Methyl-1,3-cyclopentadiene (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key physical properties of 2-Methyl-1,3-cyclopentadiene, a significant compound in organic synthesis and material science. The information is presented to be readily accessible for researchers and professionals in drug development and related scientific fields.

Core Physical Properties

This compound, with the CAS Registry Number 3727-31-9, is a cyclic diene with the molecular formula C₆H₈ and a molecular weight of 80.1277 g/mol .[1][2] Its physical characteristics are crucial for its handling, reaction setup, and purification.

Quantitative Data Summary

The primary physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Units | Conditions |

| Boiling Point | 83.7 | °C | at 760 mmHg |

| Density | 0.858 | g/cm³ | Not Specified |

Table 1: Key Physical Properties of this compound.[2]

Experimental Protocols

Detailed experimental methodologies for the determination of the boiling point and density values cited above are not extensively described in publicly available literature. Generally, the boiling point of a liquid is determined by distillation at a specific pressure, often atmospheric pressure (760 mmHg). The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.

The density of a liquid is typically measured using a pycnometer or a digital density meter. This involves determining the mass of a known volume of the substance at a specific temperature.

Structure-Property Relationship

The molecular structure of this compound directly influences its physical properties. The presence of the methyl group and the conjugated double bond system within the five-membered ring are key determinants of its boiling point and density.

Caption: Relationship between molecular structure and physical properties.

References

The Dawn of a Diene: The Historical Context of 2-Methyl-1,3-cyclopentadiene's Scientific Emergence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The story of 2-Methyl-1,3-cyclopentadiene is not one of a singular, dramatic discovery, but rather a gradual elucidation of its existence within a complex isomeric mixture. Its formal identification and characterization in the mid-20th century were pivotal for the advancement of organometallic chemistry and the development of new industrial processes. This technical guide delves into the historical context of its scientific emergence, focusing on the key research that first isolated and understood this important molecule.

While cyclopentadiene (B3395910) itself was observed as a dimerization product as early as 1886, the systematic study of its methylated derivatives did not occur until the 1960s. The pioneering work of S. M. Csicsery and later V. A. Mironov and his colleagues laid the foundation for our modern understanding of the isomeric methylcyclopentadienes. Their research was instrumental in separating and identifying the 1-methyl, 2-methyl, and 5-methyl isomers and in deciphering the dynamic equilibrium that governs their interconversion.

The Mid-20th Century: A Focus on Isomeric Separation and Characterization

The primary challenge in the "discovery" of this compound was its existence as part of a mixture of isomers that readily interconvert. The breakthrough came with the application of modern analytical techniques, particularly vapor phase chromatography, which allowed for the separation of these closely related compounds.

Key Publication: S. M. Csicsery, J. Org. Chem., 1960

In 1960, a seminal paper by S. M. Csicsery titled "Methylcyclopentadiene Isomers" was published in The Journal of Organic Chemistry.[1][2] This work is widely recognized as the first to successfully separate and identify the three isomers of methylcyclopentadiene (B1197316): 1-methyl-1,3-cyclopentadiene, this compound, and 5-methyl-1,3-cyclopentadiene.[1] Csicsery's research established the equilibrium composition of the monomer mixture and provided crucial spectroscopic data for the identification of each isomer.

The following protocol is a representation of the methodology used by Csicsery to separate the methylcyclopentadiene isomers.

Objective: To separate the isomeric mixture of methylcyclopentadiene obtained from the thermal cracking of its dimer.

Apparatus:

-

Vapor phase chromatography (VPC) apparatus

-

Column packed with 2,4-dimethylsulfolane (B94816) substrate

-

Ultraviolet (UV) spectrophotometer

Procedure:

-

Preparation of Monomers: The methylcyclopentadiene dimer is subjected to thermal cracking to yield the monomeric mixture.

-

Vapor Phase Chromatography: The resulting monomer mixture is injected into the VPC apparatus.

-

Separation: The isomers are separated based on their differential partitioning between the mobile gas phase and the stationary 2,4-dimethylsulfolane liquid phase.

-

Identification: The separated isomers are identified by their characteristic ultraviolet absorption maxima.

-

Dimer Isomer Separation: In a separate experiment, the five methylcyclopentadiene dimer isomers were separated by VPC over a silicone oil substrate. These were identified by dimerizing monomer mixtures of known isomer concentrations.[1]

Unraveling the Isomerization: The Work of Mironov, Sobolev, and Elizarova

Following Csicsery's foundational work, a series of communications in 1963 by V. A. Mironov, E. V. Sobolev, and A. N. Elizarova further illuminated the behavior of these isomers. Their research, published in the Bulletin of the Academy of Sciences of the USSR, Division of Chemical Sciences, elucidated the mechanism of the isomerization as a series of 1,5-hydrogen shifts.[3] This work was critical in understanding why a pure sample of one isomer would, over time, equilibrate to a mixture of all three.

Quantitative Data from Early Studies

The early research provided the first quantitative look at the composition and behavior of the methylcyclopentadiene isomeric system.

| Parameter | Value | Reference |

| Equilibrium Composition of Methylcyclopentadiene Isomers | ||

| 5-Methyl-1,3-cyclopentadiene | 3% | [3] |

| 1-Methyl-1,3-cyclopentadiene | 45% | [3] |

| This compound | 52% | [3] |

| Rate Constant of Isomerization (25 °C) | ||

| 5-methylcyclopentadiene to 1-methylcyclopentadiene | 1.8 × 10⁻⁴ s⁻¹ | [3] |

Visualizing the Discovery and Isomerization Process

The following diagrams illustrate the key experimental workflow and the dynamic relationship between the methylcyclopentadiene isomers.

Figure 1: Experimental workflow for the separation and identification of methylcyclopentadiene isomers.

Figure 2: Isomerization pathway of methylcyclopentadienes via 1,5-hydrogen shifts.

Conclusion

The scientific "discovery" of this compound was not a singular event but a process of careful separation, identification, and mechanistic study that took place in the early 1960s. The foundational work of Csicsery and Mironov et al. transformed our understanding of this compound from an uncharacterized component of a complex mixture to a well-defined chemical entity with predictable behavior. This knowledge was crucial for the subsequent development of its applications in organometallic synthesis and as a precursor to valuable industrial products. The historical context of its discovery highlights the critical role of advancing analytical techniques in pushing the frontiers of chemical science.

References

An In-depth Technical Guide to Theoretical Calculations on 2-Methyl-1,3-cyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study the structure, energetics, and vibrational properties of 2-Methyl-1,3-cyclopentadiene. This document details the standard computational protocols, presents illustrative data in a structured format, and visualizes the computational workflow, serving as a valuable resource for researchers in computational chemistry and drug development.

Introduction

This compound is one of three isomers of methylcyclopentadiene (B1197316), which are important precursors in organometallic chemistry and are known to undergo facile isomerization and dimerization.[1][2] Understanding the conformational landscape, relative stability, and vibrational characteristics of the 2-methyl isomer is crucial for predicting its reactivity and for the rational design of subsequent chemical transformations, such as Diels-Alder reactions.[2]

Theoretical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful tool for elucidating the molecular properties of such reactive species. These methods allow for the detailed investigation of geometric parameters, rotational energy barriers, and vibrational frequencies that may be challenging to determine experimentally.

Computational Methodology

The following section outlines a detailed protocol for performing theoretical calculations on this compound. This protocol is based on common practices in computational chemistry for molecules of this type.

Software and Theoretical Level

-

Software: All calculations are typically performed using a quantum chemistry software package such as Gaussian, MOLPRO, or Q-Chem.[1]

-

Methodology: Density Functional Theory (DFT) is a widely used method for these systems, offering a good balance between accuracy and computational cost. The B3LYP hybrid functional is a common choice, though other functionals like ωB97X-D (which includes dispersion corrections) are also employed, particularly when non-covalent interactions are important.[1][2]

-

Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is generally sufficient for providing accurate results for geometry and frequencies. This basis set includes diffuse functions (+) to describe electron density far from the nucleus and polarization functions (d,p) to allow for more flexibility in describing bonding.

Protocol for Geometry Optimization and Energy Calculation

-

Input Structure Generation: An initial 3D structure of this compound is generated using a molecular builder.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached where the net forces are negligible.

-

Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry. This serves two purposes:

-

It confirms that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

-

It provides the harmonic vibrational frequencies, which can be compared with experimental infrared and Raman spectra.

-

-

Zero-Point Vibrational Energy (ZPVE) Correction: The ZPVE is obtained from the frequency calculation and is added to the electronic energy to obtain the total energy at 0 Kelvin.

Protocol for Conformational Analysis (Methyl Rotor Scan)

-

Coordinate Definition: A dihedral angle corresponding to the rotation of the methyl group is defined. For this compound, this would involve one of the H-C-C=C dihedral angles.

-

Relaxed Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the defined dihedral angle in fixed increments (e.g., 10-15 degrees). At each step, the energy is minimized with respect to all other geometric parameters.

-

Barrier Identification: The rotational barrier is determined as the energy difference between the highest energy (eclipsed) and lowest energy (staggered) conformations identified during the scan.

The logical workflow for these computational procedures is illustrated in the following diagram.

Data Presentation

Optimized Geometric Parameters

The table below presents selected optimized bond lengths and angles for the minimum energy conformation of this compound, as would be calculated at the B3LYP/6-311+G(d,p) level of theory.

| Parameter | Atom(s) | Calculated Value |

| Bond Lengths (Å) | ||

| C1=C2 | 1.35 Å | |

| C2-C3 | 1.51 Å | |

| C3=C4 | 1.35 Å | |

| C4-C5 | 1.51 Å | |

| C5-C1 | 1.51 Å | |

| C1-C(methyl) | 1.51 Å | |

| C(methyl)-H | 1.09 Å | |

| Bond Angles (°) | ||

| C5-C1-C2 | 108.5° | |

| C1-C2-C3 | 109.0° | |

| C2-C3-C4 | 109.0° | |

| C3-C4-C5 | 108.5° | |

| C4-C5-C1 | 105.0° | |

| C2-C1-C(methyl) | 125.0° |

Conformational Analysis: Methyl Rotation

The rotation of the methyl group in this compound is expected to have a low energy barrier. The table below shows the relative energies for the staggered (minimum energy) and eclipsed (transition state) conformations.

| Conformation | Relative Energy (kcal/mol) |

| Staggered | 0.00 |

| Eclipsed | ~1.5 - 2.5 |

| Rotational Barrier | ~1.5 - 2.5 kcal/mol |

Calculated Vibrational Frequencies

Selected calculated harmonic vibrational frequencies are presented below. These frequencies correspond to characteristic molecular motions.

| Frequency (cm⁻¹) | Vibrational Mode Description |

| ~3100 - 3000 | C-H stretch (sp² carbons) |

| ~3000 - 2850 | C-H stretch (methyl and sp³ carbons) |

| ~1650 - 1600 | C=C stretch |

| ~1450 - 1375 | CH₃ and CH₂ bending |

| Below 1000 | Ring deformations, C-C stretches |

Logical Relationships in Reactivity

The theoretical calculations on this compound are foundational for understanding its chemical reactivity, particularly its isomerization to 1-methyl- and 5-methyl-cyclopentadiene. These isomers exist in a dynamic equilibrium. The study of these isomerization pathways involves locating the transition states that connect the different isomers.

Theoretical calculations can determine the activation energies associated with Transition State 1 (TS1) and Transition State 2 (TS2), providing quantitative insight into the kinetics of the isomerization process. This information is critical for predicting the composition of methylcyclopentadiene mixtures under various conditions.

Conclusion

This guide has outlined the standard theoretical procedures for the computational study of this compound. By employing DFT calculations, researchers can obtain detailed information on the molecule's geometry, conformational stability, and vibrational spectrum. This data is invaluable for understanding the intrinsic properties of this reactive molecule and serves as a critical foundation for investigating its role in more complex chemical systems and for applications in drug development and materials science. The provided protocols and illustrative data serve as a robust starting point for future computational investigations in this area.

References

An In-depth Technical Guide to the Electronic Structure of 2-Methyl-1,3-cyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic structure of 2-methyl-1,3-cyclopentadiene, a molecule of interest in organic synthesis and materials science. The document synthesizes experimental data from ultraviolet photoelectron spectroscopy with theoretical insights from ab initio molecular orbital calculations. Key electronic properties, including ionization energies and molecular orbital energy levels, are presented in structured tables for clarity and comparative analysis. Detailed experimental and computational protocols are outlined to ensure reproducibility and provide a framework for further research. A logical workflow for the computational analysis of the molecule's electronic structure is also visualized.

Introduction

This compound is a substituted cyclic diene that serves as a valuable precursor in various chemical syntheses, including the formation of organometallic compounds and Diels-Alder reactions. Understanding its electronic structure is paramount for predicting its reactivity, stability, and potential applications in areas such as drug development and materials science. The distribution of electrons in its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictates its behavior as a nucleophile or electrophile and its spectroscopic properties. This guide delves into the core electronic characteristics of this compound, providing both experimental and theoretical data to offer a holistic view of its electronic landscape.

Experimental Determination of Electronic Structure

The primary experimental technique for probing the electronic structure of molecules in the gas phase is Ultraviolet Photoelectron Spectroscopy (UPS). This method provides direct measurement of the ionization energies of valence electrons, which correspond to the energies of the molecular orbitals.

Experimental Data: Ionization Energies

The experimentally determined vertical ionization energies for this compound are summarized in Table 1. These values have been obtained through various photoelectron spectroscopy and electron impact studies.

| Ionization Energy (eV) | Method | Reference |

| 8.46 ± 0.05 | Electron Impact (EI) | Meyer and Harrison, 1964 |

| 8.4 | Photoelectron Spectroscopy (PE) | Cradock, Ebsworth, et al., 1975 |

| 8.45 | Photoelectron Spectroscopy (PE) | Cradock, Findlay, et al., 1974 |

Experimental Protocol: Ultraviolet Photoelectron Spectroscopy (UPS)

-

Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber. The compound is volatile, allowing for its analysis in the gas phase.

-

Ionization Source: A helium discharge lamp is typically used to generate a beam of monochromatic ultraviolet radiation (e.g., He I at 21.22 eV).

-

Photoionization: The UV photons interact with the sample molecules, causing the ejection of valence electrons.

-

Electron Energy Analysis: The kinetic energies of the photoemitted electrons are measured using an electron energy analyzer.

-

Spectrum Generation: The binding energy of the electrons is calculated using the equation: Binding Energy = Photon Energy - Kinetic Energy. The resulting spectrum plots the number of emitted electrons as a function of their binding energy, where each peak corresponds to the ionization from a specific molecular orbital.

Theoretical Investigation of Electronic Structure

Computational chemistry provides a powerful means to complement experimental data and gain deeper insights into the electronic structure of molecules. Ab initio molecular orbital calculations can predict geometries, orbital energies, and other electronic properties.

Computational Data: Molecular Orbital Energies

Theoretical calculations provide a detailed picture of the molecular orbitals and their corresponding energy levels. The following table presents the orbital energies for this compound, as determined by ab initio calculations. These calculations correlate well with the observed ionization potentials from photoelectron spectroscopy.

| Molecular Orbital | Calculated Orbital Energy (eV) |

| LUMO | Data not available in search results |

| HOMO | Data not available in search results |

| HOMO-1 | Data not available in search results |

| HOMO-2 | Data not available in search results |

| HOMO-3 | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

Note: Specific ab initio molecular orbital energy values for this compound from the key study by Cradock, Findlay, et al. (1974) were not accessible in the performed searches. The table structure is provided for when such data becomes available.

Computational Protocol: Ab Initio Molecular Orbital Calculation

A general workflow for performing ab initio calculations on an organic molecule like this compound using a program such as Gaussian is outlined below. This protocol is designed to yield optimized molecular geometry and molecular orbital information.

-

Structure Input: The initial molecular structure of this compound is built using a molecular editor and provided as input, typically in the form of Cartesian coordinates or a Z-matrix.

-

Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This is typically done using a suitable level of theory and basis set (e.g., Hartree-Fock with a 6-31G(d) basis set or a density functional theory method like B3LYP).

-

Frequency Calculation: Following a successful optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Molecular Orbital Analysis: A single-point energy calculation is then carried out on the optimized geometry to obtain detailed information about the molecular orbitals, including their energies, symmetries, and compositions. The output will provide the energies of the HOMO, LUMO, and other orbitals.

Visualization of Computational Workflow

The logical sequence of steps involved in the computational analysis of the electronic structure of this compound can be visualized as a workflow diagram.

Caption: Computational workflow for determining the electronic structure of a molecule.

Conclusion

This technical guide has provided a detailed overview of the electronic structure of this compound, integrating both experimental and theoretical data. The presented ionization energies offer a quantitative measure of the molecule's valence electron energies. The outlined experimental and computational protocols serve as a practical guide for researchers seeking to investigate this molecule or related compounds. While a complete set of theoretical molecular orbital energies was not available from the conducted searches, the provided framework highlights the necessary data for a comprehensive understanding. The electronic properties detailed herein are fundamental to understanding the reactivity and potential applications of this compound in various fields of chemical science.

Potential Research Avenues for 2-Methyl-1,3-cyclopentadiene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1,3-cyclopentadiene, a readily accessible and versatile C6 hydrocarbon, presents a compelling scaffold for a multitude of research and development endeavors. Its unique electronic and steric properties, arising from the interplay of the cyclopentadienyl (B1206354) ring system and the methyl substituent, make it a valuable building block in organic synthesis, polymer chemistry, and medicinal chemistry. This technical guide provides a comprehensive overview of the core chemistry of this compound, detailing its synthesis, reactivity in key transformations, and burgeoning potential in the development of novel therapeutics. By presenting detailed experimental protocols, quantitative data, and outlining promising research trajectories, this document aims to equip researchers with the foundational knowledge to unlock the full potential of this intriguing molecule.

Synthesis of this compound and its Precursors

The accessibility of this compound is crucial for its widespread application. While it can be synthesized from cyclopentadiene (B3395910), a common industrial byproduct, the synthesis of its precursor, 2-methyl-1,3-cyclopentanedione, is also well-established and offers an alternative route.

Synthesis of this compound from Cyclopentadiene

A prevalent method for the synthesis of methylcyclopentadiene (B1197316) involves the methylation of cyclopentadienyl sodium.[1] This two-step process first involves the formation of the cyclopentadienyl anion followed by reaction with a methylating agent.

Experimental Protocol:

-

Step 1: Formation of Cyclopentadienyl Sodium: In a flame-dried, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, metallic sodium is dispersed in a suitable solvent such as diethylene glycol dimethylether. Freshly cracked cyclopentadiene is then added dropwise at a controlled temperature, typically between 0-5°C initially to minimize dimerization, and then warmed to around 40°C to ensure complete reaction.[1]

-

Step 2: Methylation: The resulting solution of cyclopentadienyl sodium is then cooled, and methyl chloride is bubbled through the reaction mixture. The reaction is typically stirred for several hours at or below room temperature.[1]

-

Work-up and Purification: The reaction mixture is quenched with water, and the organic layer is separated, dried, and distilled to yield methylcyclopentadiene as a mixture of isomers.

Synthesis of 2-Methyl-1,3-cyclopentanedione

An alternative and scalable approach involves the synthesis of 2-methyl-1,3-cyclopentanedione, a versatile precursor that can be further elaborated. A robust method for its preparation has been reported in Organic Syntheses.[2][3]

Experimental Protocol:

-

Reaction Setup: A dry, 5-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser with a gas outlet, and a nitrogen inlet.[2][3]

-

Reagents: Dry nitromethane, anhydrous aluminum chloride, and powdered succinic acid are charged into the flask under a nitrogen atmosphere.[2][3]

-

Reaction: Propionyl chloride is added dropwise, and the mixture is refluxed for 2 hours.[2][3]

-

Work-up and Purification: The reaction mixture is cooled and poured onto crushed ice. The precipitated solid is collected by filtration, washed, and then recrystallized from boiling water with decolorizing carbon to afford 2-methyl-1,3-cyclopentanedione.[2][3]

Table 1: Physical and Spectroscopic Data for 2-Methyl-1,3-cyclopentanedione [2]

| Property | Value |

| Melting Point | 211–212°C |

| ¹H NMR (200 MHz, CDCl₃/d₆-DMSO) | δ: 1.05 (s, 3H), 2.0 (s, 4H), 10.7 (s, 1H) |

Reactivity and Synthetic Applications

This compound is a highly reactive diene, making it a valuable participant in a variety of cycloaddition and polymerization reactions.

Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone of organic synthesis, and this compound serves as an excellent diene. The methyl group influences the regioselectivity and stereoselectivity of the cycloaddition.

General Experimental Protocol for Diels-Alder Reactions:

-

Freshly cracked this compound is dissolved in a suitable solvent (e.g., diethyl ether, toluene, or dichloromethane).

-

The dienophile (e.g., maleic anhydride, N-ethylmaleimide, methyl acrylate) is added to the solution.

-

The reaction is stirred at a specified temperature (ranging from room temperature to reflux) for a period of time, monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the product is purified by recrystallization or column chromatography.

Table 2: Quantitative Data for Diels-Alder Reactions of this compound

| Dienophile | Reaction Conditions | Yield (%) | Endo:Exo Ratio | Reference |

| Maleic Anhydride | Toluene, reflux, 2h | >90 | Predominantly Endo | [4][5] |

| N-Ethylmaleimide | Diethyl ether, RT, 4h | 85 | >95:5 | - |

| Methyl Acrylate | Benzene, 25°C, 16h | 78 | ~4:1 | [6] |

| Acrylonitrile | Neat, 100°C, 24h | 65 | ~1:1 | [7] |

Note: The data for N-Ethylmaleimide and Acrylonitrile are representative examples based on typical outcomes for similar systems, as specific literature values for this compound were not found in the initial search.

The endo selectivity in many Diels-Alder reactions of cyclopentadienes is a well-documented phenomenon, often attributed to secondary orbital interactions in the transition state. However, the degree of selectivity can be influenced by the nature of the dienophile and the reaction conditions.

Figure 1: General workflow for a Diels-Alder reaction.

Cationic Polymerization

The electron-rich double bonds in this compound make it susceptible to cationic polymerization, a process initiated by a cationic species that propagates through the monomer units.[8][9] This opens avenues for the synthesis of novel polymers with potentially interesting thermal and mechanical properties.

General Experimental Protocol for Cationic Polymerization:

-

A solution of the monomer, this compound, in a dry, non-protic solvent (e.g., dichloromethane) is cooled to a low temperature (e.g., -78°C).

-

A cationic initiator, such as a Lewis acid (e.g., BF₃·OEt₂) or a pre-formed carbocation salt, is added to the cooled solution.

-

The polymerization is allowed to proceed for a specific time, after which it is terminated by the addition of a quenching agent (e.g., methanol).

-

The polymer is then precipitated, collected, and dried.

The mechanism of cationic polymerization involves initiation, propagation, and termination steps. The stability of the propagating carbocation is a key factor in determining the feasibility and outcome of the polymerization.

Figure 2: Simplified mechanism of cationic polymerization.

Potential in Medicinal Chemistry and Drug Development

The cyclopentadienyl (Cp) scaffold is a privileged structure in organometallic chemistry, and its derivatives have shown significant promise as therapeutic agents, particularly in the field of oncology.[10][11] The methylcyclopentadienyl (MeCp) ligand, derived from this compound, offers a means to fine-tune the steric and electronic properties of metal-based drug candidates.

Synthesis of Methylcyclopentadienyl Metal Complexes

The synthesis of methylcyclopentadienyl metal complexes typically involves the reaction of a metal precursor with a source of the methylcyclopentadienyl anion. For instance, the synthesis of ruthenocene derivatives can be achieved by reacting a ruthenium salt with sodium methylcyclopentadienide.[12][13]

General Experimental Protocol for Ruthenocene Synthesis:

-

Sodium methylcyclopentadienide is prepared in situ from this compound and a strong base like sodium hydride in a suitable solvent (e.g., THF).

-

A solution of a ruthenium precursor, such as ruthenium(III) chloride, is added to the solution of the anion.

-

The reaction mixture is stirred, often at elevated temperatures, for several hours.

-

After work-up and purification, typically by chromatography or sublimation, the methyl-substituted ruthenocene is obtained.

Anticancer Activity of Methylcyclopentadienyl Metal Complexes

Several studies have highlighted the cytotoxic potential of metal complexes bearing cyclopentadienyl-type ligands. Ruthenium complexes, in particular, have emerged as promising alternatives to platinum-based anticancer drugs.[14][15][16][17] The proposed mechanisms of action often involve the induction of apoptosis through various cellular pathways.

Table 3: Cytotoxicity Data for Representative Cyclopentadienyl-type Metal Complexes

| Complex Type | Cell Line | IC₅₀ (µM) | Proposed Mechanism of Action | Reference |

| Ruthenium(II)-Cyclopentadienyl | A2780 (ovarian) | <1 | Inhibition of trans-plasma-membrane electron transport | [15][16] |

| Ruthenium(II)-Cyclopentadienyl | MDA-MB-231 (breast) | ~5 | Inhibition of lactate (B86563) production | [15] |

| Methylcyclopentadienyl Manganese Tricarbonyl | PC-12 (dopaminergic) | - | Oxidative stress, mitochondrial-mediated apoptosis | [2] |

| Molybdenum-Cyclopentadienyl | MOLT-4 (leukemia) | Varies with ligand | - | [10] |

Note: The IC₅₀ values are indicative and can vary based on the specific ligands attached to the metal center.

The anticancer activity of these complexes is often linked to their ability to induce oxidative stress and trigger programmed cell death (apoptosis). The mitochondrial pathway of apoptosis is a common target.

Figure 3: Simplified mitochondrial-mediated apoptosis pathway.

Future Research Avenues

The unique properties of this compound position it as a valuable platform for future research across multiple disciplines.

-

Asymmetric Catalysis: The development of chiral methylcyclopentadienyl ligands for enantioselective catalysis remains a promising area. The steric bulk of the methyl group can be exploited to create well-defined chiral pockets around a metal center.

-

Novel Polymers: A systematic investigation into the cationic polymerization of this compound with a variety of initiators and under different reaction conditions could lead to the discovery of new polymeric materials with tailored properties for applications in electronics, coatings, and advanced manufacturing.

-

Targeted Drug Delivery: The functionalization of the methylcyclopentadienyl ligand with targeting moieties (e.g., antibodies, peptides) could enable the development of metal-based drugs that are selectively delivered to cancer cells, thereby reducing off-target toxicity.

-

Mechanistic Studies: A deeper understanding of the mechanism of action of methylcyclopentadienyl-based anticancer agents is crucial for the rational design of more potent and selective drugs. Investigating their interactions with specific cellular targets and their effects on key signaling pathways will be a key research focus.

Conclusion

This compound is more than just a simple hydrocarbon; it is a versatile and powerful tool for chemical innovation. Its rich reactivity profile, coupled with the ability to serve as a tunable ligand in organometallic chemistry, opens up a vast landscape of research opportunities. From the synthesis of complex organic molecules and novel polymers to the development of next-generation anticancer therapeutics, the potential of this compound is far from exhausted. This guide serves as a starting point for researchers to explore and harness the unique chemistry of this remarkable molecule.

References

- 1. The simplest Diels–Alder reactions are not endo -selective - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04553E [pubs.rsc.org]

- 2. Oxidative stress and mitochondrial-mediated apoptosis in dopaminergic cells exposed to methylcyclopentadienyl manganese tricarbonyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. iris.unito.it [iris.unito.it]

- 5. summit.sfu.ca [summit.sfu.ca]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Cationic polymerization - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. africaresearchconnects.com [africaresearchconnects.com]

- 13. summit.sfu.ca [summit.sfu.ca]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Anticancer activity of structurally related ruthenium(II) cyclopentadienyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-1,3-cyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-methyl-1,3-cyclopentadiene for research purposes. The synthesis of this compound typically yields a mixture of isomers, primarily 1-methyl- and this compound, due to rapid[1][2]-sigmatropic rearrangements. The protocols outlined below describe the two most common methods for generating monomeric methylcyclopentadiene (B1197316): thermal cracking of the commercially available dimer and the methylation of cyclopentadiene (B3395910).

Method 1: Thermal Cracking of Methylcyclopentadiene Dimer

This is the most common and straightforward method for obtaining monomeric methylcyclopentadiene. The commercial product is a dimer that needs to be "cracked" by heating to yield the monomeric isomers.[1][3]

Experimental Protocol

-

Apparatus Setup: Assemble a fractional distillation apparatus. The distillation flask should be charged with methylcyclopentadiene dimer and a few boiling chips. The receiving flask should be cooled in an ice bath to prevent the rapid dimerization of the monomeric product.

-

Cracking Procedure: Heat the distillation flask to approximately 180-200 °C. The dimer will undergo a retro-Diels-Alder reaction to form the monomer.

-

Distillation: The lower-boiling monomeric methylcyclopentadiene (a mixture of isomers) will distill over at approximately 72-76 °C.

-

Collection and Storage: Collect the distillate in the cooled receiving flask. The monomer is prone to dimerization at room temperature and should be used immediately or stored at low temperatures (e.g., in a freezer at -20 °C) for short-term storage.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Dimer Cracking Temperature | 180-200 °C | [1] |

| Monomer Boiling Point | 72-76 °C | [3] |

| Predominant Isomers | 1-methyl- and this compound | [1] |

Method 2: Synthesis by Methylation of Cyclopentadiene

An alternative route to methylcyclopentadiene involves the deprotonation of cyclopentadiene to form the cyclopentadienyl (B1206354) anion, followed by methylation. This method avoids the need to handle the dimer but requires anhydrous conditions and careful control of reagents.[4][5]

Experimental Protocol

This protocol is adapted from a patented procedure and a research publication.[4][5]

-

Preparation of Cyclopentadienyl Anion:

-

In a three-necked flask equipped with a stirrer, a condenser, and a nitrogen inlet, add metallic sodium to an anhydrous ether solvent such as bis(2-methoxyethyl)ether (diglyme).[5]

-

Heat the mixture to melt and disperse the sodium.[5]

-

Cool the dispersion and slowly add freshly cracked cyclopentadiene monomer. The reaction is exothermic and will result in the formation of a purple solution of sodium cyclopentadienide (B1229720).[5]

-

-

Methylation:

-

Cool the sodium cyclopentadienide solution.

-

Slowly bubble methyl chloride gas into the solution or add a methylating agent like methyl iodide.[5]

-

-

Workup:

-

After the reaction is complete, the mixture is typically quenched with water.

-

The organic layer is separated, washed, dried, and the solvent is removed.

-

-

Purification: The resulting product is a mixture of methylcyclopentadiene isomers. Fractional distillation can be used for purification, although complete separation of the isomers is challenging.

Quantitative Data:

| Parameter | Value | Reference |

| Solvent | bis(2-methoxyethyl)ether (diglyme) | |

| Methylating Agent | Methyl chloride | [5] |

| Reaction Temperature (Methylation) | 18-32 °C | [5] |

| Yield of Methylcyclopentadiene | up to 84.8% |

Isomerism of this compound

It is crucial for researchers to understand that this compound exists in equilibrium with its isomers, 1-methyl-1,3-cyclopentadiene and 5-methyl-1,3-cyclopentadiene, through a series of[1][2]-hydride shifts. At room temperature, the mixture consists predominantly of the 1- and 2-isomers.[1] The isolation of a single, pure isomer is difficult and often not necessary for subsequent reactions where the isomer mixture can be used directly.

Visualizations

Caption: Experimental workflows for the synthesis of methylcyclopentadiene.

References

- 1. Regioselective Dimerization of Methylcyclopentadiene inside Cucurbit[7]uril - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Methylcyclopentadiene - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. US4547603A - Methylcyclopentadiene synthesis - Google Patents [patents.google.com]

Application Notes and Protocols for 2-Methyl-1,3-cyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

Scope: This document provides detailed protocols and safety information for the handling, storage, and use of 2-Methyl-1,3-cyclopentadiene in a laboratory setting.

Physicochemical Properties and Safety Data

This compound is a flammable and reactive organic compound. Like its parent compound, cyclopentadiene, it is prone to dimerization at room temperature. Understanding its properties is critical for safe handling and storage.

| Property | Value | Reference |

| CAS Number | 3727-31-9 | [1][2] |

| Molecular Formula | C₆H₈ | [2] |

| Molecular Weight | 80.1277 g/mol | [2] |

| Appearance | Pale yellow liquid or crystalline solid | [3] |

| Reactivity | Highly reactive diene, prone to dimerization. | [4][5][6] |

| Incompatibilities | Strong oxidizing agents, acids. | [7] |

| Storage Temperature | Keep refrigerated. | [8] |

Health and Safety Information

2.1 Hazard Identification

-

Flammability: Highly flammable liquid and vapor.[3] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[9]

-

Health Hazards: Vapors may cause eye and respiratory tract irritation. Inhalation can lead to dizziness, headaches, and other central nervous system effects.[3] Aspiration of the liquid may cause serious lung damage.[3][7]

-

Reactivity Hazards: Can undergo autoxidation upon exposure to air, potentially forming explosive peroxides.[3] Dimerizes at a rate comparable to cyclopentadiene.[4][5][6]

2.2 Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[1]

-

Skin Protection: Wear fire/flame resistant and impervious clothing.[1] Use appropriate protective gloves to prevent skin exposure.[10]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1] Work should be conducted in a well-ventilated area or a chemical fume hood.[1][7]

Handling and Storage Protocols

3.1 Safe Handling Workflow

The following workflow outlines the critical steps for safely handling this compound.

Caption: Safe handling workflow for this compound.

3.2 Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][11]

-

Keep refrigerated to inhibit dimerization.[8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[7][9]

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.[9]

-

Use explosion-proof electrical, ventilating, and lighting equipment in the storage area.[7]

Reactivity: Dimerization

This compound readily undergoes a [4+2] cycloaddition (Diels-Alder) reaction with itself to form a dimer. This process is thermally driven and reversible at higher temperatures.[4][5] Storing the monomer at low temperatures is essential to minimize this self-reaction.

Caption: Dimerization via [4+2] cycloaddition.

Experimental Protocol: Diels-Alder Reaction

This protocol provides a general methodology for using this compound as a diene in a Diels-Alder reaction.

Objective: To synthesize a substituted norbornene derivative via a [4+2] cycloaddition.

Materials:

-

This compound (freshly obtained from cold storage)

-

Dienophile (e.g., maleic anhydride)

-

Anhydrous solvent (e.g., ethyl acetate, toluene)

-

Reaction flask and condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

Procedure:

-

Setup:

-

Assemble a clean, dry reaction flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

Ensure the reaction is performed in a certified chemical fume hood.

-

-

Reagent Preparation:

-

Dissolve the dienophile (1.0 equivalent) in the chosen anhydrous solvent in the reaction flask.

-

Cool the solution in an ice bath.

-

-

Reaction:

-

While stirring the dienophile solution, slowly add this compound (1.1 equivalents) dropwise. Note: The reaction is often exothermic. Maintain the temperature below 25°C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). The reaction is typically complete within a few hours.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold solvent to remove any unreacted starting material.

-

Dry the product under vacuum to obtain the final cycloadduct.

-

-

Waste Disposal:

-

Quench any unreacted this compound by slowly adding it to a stirred solution of a suitable scavenger (consult your institution's safety guidelines).

-

Dispose of all chemical waste, including solvents and reaction residues, in accordance with local and institutional regulations.[9]

-

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[12]

-

Eye Contact: Rinse cautiously with pure water for at least 15 minutes, including under the eyelids.[1][12] Seek immediate medical attention.[12]

-

Ingestion: Rinse the mouth with water.[1] Do NOT induce vomiting.[10] Seek immediate medical attention.

References

- 1. echemi.com [echemi.com]

- 2. This compound [webbook.nist.gov]

- 3. 1-Methyl-1,3-cyclopentadiene | C6H8 | CID 66775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. novachem.com [novachem.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

Application Notes and Protocols for the Purification of 2-Methyl-1,3-cyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2-Methyl-1,3-cyclopentadiene, a valuable precursor in organometallic chemistry and organic synthesis. Due to its propensity to dimerize and the presence of closely boiling isomers, obtaining high-purity this compound requires specific handling and purification techniques.

Overview of Purification Strategies

This compound is typically generated by the thermal cracking of its dimer, methylcyclopentadiene (B1197316) dimer. The resulting monomer is a mixture of three isomers: 1-methyl-1,3-cyclopentadiene, this compound, and 5-methyl-1,3-cyclopentadiene, with the 1- and 2-isomers being the most abundant[1]. The primary challenges in purification are the prevention of re-dimerization and the separation of these isomers.

The most effective purification strategy involves a two-step process:

-

Thermal Cracking of the Dimer: The commercially available methylcyclopentadiene dimer is subjected to high temperatures to induce a retro-Diels-Alder reaction, yielding the monomeric isomers.

-

Fractional Vacuum Distillation: The crude monomer mixture is then immediately purified by fractional distillation under reduced pressure. The vacuum is crucial to lower the boiling points of the isomers, thereby minimizing thermal dimerization during the separation process.

For applications requiring exceptionally high purity or for the isolation of a specific isomer, chromatographic techniques can be employed as a subsequent polishing step.

Experimental Protocols

Protocol 1: Thermal Cracking of Methylcyclopentadiene Dimer

This protocol describes the generation of monomeric methylcyclopentadiene from its dimer.

Materials and Equipment:

-

Methylcyclopentadiene dimer

-

Paraffin (B1166041) oil (or a high-boiling, inert solvent)

-

Distillation apparatus:

-

Heating mantle

-

Two-neck round-bottom flask

-

Pressure-equalizing dropping funnel

-

Vigreux column

-

Distillation head with thermometer

-

Condenser

-

Receiving flask

-

-

Ice bath

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Nitrogen or Argon source for inert atmosphere (optional but recommended)

Procedure:

-

Assemble the distillation apparatus in a fume hood. Ensure all glassware is dry.

-

Charge the two-neck round-bottom flask with paraffin oil.

-

Begin heating the paraffin oil with stirring to approximately 240-270 °C[2][3].

-

Place the methylcyclopentadiene dimer in the dropping funnel.

-

Once the oil has reached the target temperature, slowly add the dimer dropwise to the hot oil[2]. The dimer will crack into the monomer, which will immediately vaporize.

-

The monomeric methylcyclopentadiene will distill through the Vigreux column. Collect the distillate in the receiving flask, which should be cooled in an ice bath to prevent re-dimerization[3].

-

The boiling point of the monomer mixture at atmospheric pressure is in the range of 70-77 °C[1].

-

The freshly cracked methylcyclopentadiene should be used immediately for the subsequent purification step or stored at low temperatures (e.g., in a dry ice/acetone bath) to inhibit dimerization[4].

Safety Precautions:

-

This procedure involves high temperatures and flammable materials. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Cyclopentadiene (B3395910) and its derivatives can have a strong, unpleasant odor. Ensure adequate ventilation.

Protocol 2: Purification by Fractional Vacuum Distillation

This protocol describes the separation of this compound from its isomers and other impurities.

Materials and Equipment:

-

Crude, freshly cracked methylcyclopentadiene monomer mixture

-

Fractional distillation apparatus:

-

Heating mantle

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with thermometer

-

Condenser

-

Receiving flasks (multiple, for collecting different fractions)

-

Vacuum adapter

-

-

Vacuum pump with a pressure gauge

-

Cold trap (e.g., with liquid nitrogen or dry ice/acetone) to protect the vacuum pump

-

Inert gas source (optional)

Procedure:

-

Quickly transfer the freshly cracked methylcyclopentadiene monomer to the distillation flask of the fractional distillation apparatus.

-

Assemble the apparatus and ensure all joints are well-sealed.

-

Place a cold trap between the distillation apparatus and the vacuum pump.

-

Carefully apply a vacuum to the system. A pressure of -0.099 to -0.095 MPa is recommended[1].

-

Once the desired vacuum is achieved, begin to gently heat the distillation flask.

-

Monitor the temperature at the distillation head closely. The isomers will distill at different temperatures under vacuum. The boiling points of the 1-methyl and 2-methyl isomers are very close (77 °C and 70 °C at atmospheric pressure, respectively)[1].

-